2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one
CAS No.:
Cat. No.: VC17281243
Molecular Formula: C6H6BrNO3
Molecular Weight: 220.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrNO3 |
|---|---|
| Molecular Weight | 220.02 g/mol |
| IUPAC Name | 2-(2-bromoacetyl)-5-methyl-1,2-oxazol-3-one |
| Standard InChI | InChI=1S/C6H6BrNO3/c1-4-2-5(9)8(11-4)6(10)3-7/h2H,3H2,1H3 |
| Standard InChI Key | ZLKKQUGNVUNSJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N(O1)C(=O)CBr |
Introduction
Structural and Chemical Identity
Molecular Structure and Nomenclature
2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one (IUPAC name: 5-methyl-3-oxo-2-(2-bromoacetyl)isoxazolidine) features a five-membered isoxazolone ring fused with a bromoacetamide moiety (Fig. 1). The isoxazolone core consists of an oxygen and nitrogen atom at positions 1 and 2, respectively, while the 2-position is substituted with a bromoacetyl group (–COCH2Br), and the 5-position bears a methyl group (–CH3). This arrangement confers electrophilic reactivity at the α-carbon of the bromoacetyl group, making it amenable to nucleophilic substitution and cyclocondensation reactions .
Nuclear Magnetic Resonance (NMR)
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1H NMR: The methyl group at position 5 typically appears as a singlet at δ 2.1–2.3 ppm. The methylene protons (–CH2Br) of the bromoacetyl group resonate as a singlet at δ 4.6–4.8 ppm due to deshielding by the electronegative bromine atom. The lactonic carbonyl proton (C=O) is observed as a singlet at δ 8.6–8.8 ppm .
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13C NMR: Key signals include the lactonic carbonyl carbon at δ 158–160 ppm, the bromoacetyl carbonyl at δ 188–190 ppm, and the methylene carbon at δ 35–37 ppm .
Infrared (IR) Spectroscopy
IR spectra exhibit strong absorption bands at ν 1720–1740 cm⁻¹ (lactonic C=O) and 1670–1690 cm⁻¹ (bromoacetyl C=O). The C–Br stretch appears as a medium-intensity peak at ν 550–600 cm⁻¹ .
Synthetic Routes
Friedel-Crafts Acylation
A common method involves the bromoacetylation of 5-methylisoxazol-3(2H)-one using bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3 or FeCl3). This reaction proceeds via electrophilic substitution at the α-position of the isoxazolone ring (Scheme 1) :
Scheme 1:
5-Methylisoxazol-3(2H)-one + Bromoacetyl chloride → 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one
Conditions: Dichloromethane solvent, 0–5°C, 12–24 hours.
Yield: 60–75% .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency. A mixture of 5-methylisoxazol-3(2H)-one and bromoacetyl bromide in acetonitrile, irradiated at 100°C for 15 minutes, achieves yields up to 85% .
Reactivity and Functionalization
Nucleophilic Substitution
The bromoacetyl group undergoes substitution with nucleophiles (e.g., amines, thiols) to yield diverse analogs (Table 1) :
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| NH3 | 2-Aminoacetyl derivative | EtOH, reflux, 6h | 70 |
| HSCH2COOH | Thiol-acetyl conjugate | DMF, RT, 12h | 65 |
Cyclocondensation Reactions
Reaction with hydrazines or thioureas generates fused heterocycles (Scheme 2) :
Scheme 2:
2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one + Hydrazine → Imidazo[1,2-a]isoxazole derivative
Conditions: Ethanol, reflux, 8 hours.
Yield: 55–60% .
Applications
Medicinal Chemistry
The bromoacetyl moiety serves as a warhead in covalent inhibitors targeting cysteine proteases (e.g., SARS-CoV-2 Mpro). Analogous coumarin derivatives exhibit antiviral and anticancer activities .
Materials Science
Incorporation into polymers enhances photoluminescent properties, enabling applications in organic light-emitting diodes (OLEDs) .
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